molecular formula C9H16O2 B065382 3-Hydroperoxy-1-propan-2-ylcyclohexene CAS No. 179249-43-5

3-Hydroperoxy-1-propan-2-ylcyclohexene

Cat. No.: B065382
CAS No.: 179249-43-5
M. Wt: 156.22 g/mol
InChI Key: QQTXERCLWKUTKH-UHFFFAOYSA-N
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Description

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is a chemical compound known for its unique structure and reactivity It is a type of hydroperoxide, which contains a peroxide functional group (–OOH) attached to a hydrocarbon framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) typically involves the oxidation of the corresponding alcohol or alkene. One common method is the hydroperoxidation of 3-(1-methylethyl)-2-cyclohexen-1-ol using hydrogen peroxide in the presence of a catalyst such as tungstate or molybdate. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to 25°C and a pH of around 7-8 .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound can also participate in redox cycling, further amplifying its effects .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl hydroperoxide: Similar structure but lacks the cyclohexenyl ring.

    tert-Butyl hydroperoxide: Contains a tert-butyl group instead of the isopropyl group.

    Cumene hydroperoxide: Contains a benzene ring instead of the cyclohexenyl ring.

Uniqueness

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is unique due to its cyclohexenyl ring, which imparts distinct chemical and physical properties

Properties

CAS No.

179249-43-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-hydroperoxy-1-propan-2-ylcyclohexene

InChI

InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3

InChI Key

QQTXERCLWKUTKH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(CCC1)OO

Canonical SMILES

CC(C)C1=CC(CCC1)OO

Synonyms

Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI)

Origin of Product

United States

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